![molecular formula C21H16ClN3OS B2568607 N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 942003-15-8](/img/structure/B2568607.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that is part of the benzothiazole class . Benzothiazoles are known for their wide range of biological activities and are often used in medicinal chemistry . This compound has been synthesized and evaluated for various pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The compound is synthesized from 2-amino benzothiazoles and N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point of the compound can be determined using differential scanning calorimetry . The compound’s NMR spectra can provide information about its chemical structure .
Scientific Research Applications
- The compound has been evaluated for its anti-inflammatory activity. Specifically, it was pharmacologically tested using experimental models to assess its effectiveness in reducing inflammation .
- The compound’s ulcerogenic potential was assessed, and it showed low irritative action on the GI mucosa compared to standard drugs .
- The compound demonstrated weak COX-1 inhibitory activity compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .
- Considering the compound’s structure, exploring its potential as a urease inhibitor could be intriguing .
Anti-Inflammatory Activity
Ulcerogenic Effects
COX-1 Inhibition
Urease Inhibition
Antimicrobial Properties
Thiazolidinone Ring Effects
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by benzothiazole derivatives, this compound could be a promising candidate for drug development .
Mechanism of Action
Target of Action
The primary target of the compound N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is the cyclo-oxygenase (COX) enzymes, specifically COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are involved in inflammatory responses . By inhibiting COX-2, the compound reduces the production of these inflammatory mediators .
Result of Action
The molecular and cellular effects of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide’s action result in significant anti-inflammatory and analgesic activities . By inhibiting the production of prostaglandins, the compound can reduce inflammation and pain .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-14-5-7-15(8-6-14)20(26)25(13-17-4-2-3-11-23-17)21-24-18-10-9-16(22)12-19(18)27-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILBEIAMZKFJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide |
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